1-Benzenesulfonyl-4-o-tolyl-piperazine
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(benzenesulfonyl)-4-(2-methylphenyl)piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2S/c1-15-7-5-6-10-17(15)18-11-13-19(14-12-18)22(20,21)16-8-3-2-4-9-16/h2-10H,11-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHZKIJOVBGFZJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Structural Characterization Approaches
General Synthetic Routes for N-Substituted Piperazine (B1678402) Derivatives
More direct, one-pot methods have also been developed. These can involve the reaction of a piperazine-1-ium cation with an appropriate reagent, sometimes catalyzed by metal ions on a polymeric resin to improve reaction times and facilitate purification. rsc.org Other widely used methods for the synthesis of N-substituted piperazines include:
N-Alkylation: This involves the reaction of piperazine with alkyl halides or sulfonates. organic-chemistry.org
N-Arylation: This can be achieved through several methods, including the Buchwald-Hartwig coupling, the Ullmann-Goldberg reaction, and nucleophilic aromatic substitution (SNAr) on electron-deficient aromatic rings. organic-chemistry.org
Reductive Amination: This method involves the reaction of piperazine with an aldehyde or ketone in the presence of a reducing agent. organic-chemistry.org
Michael Addition: Piperazine can undergo aza-Michael addition to α,β-unsaturated compounds. rsc.org
Ring Formation: The piperazine ring itself can be constructed from acyclic precursors, such as an aniline (B41778) and a bis-(2-haloethyl)amine or diethanolamine. organic-chemistry.org
Specific Synthetic Strategies for Benzenesulfonyl-Piperazine Conjugates
The synthesis of benzenesulfonyl-piperazine conjugates, such as 1-Benzenesulfonyl-4-o-tolyl-piperazine, typically involves the reaction of a pre-formed N-substituted piperazine with a benzenesulfonyl chloride derivative. This is a common and versatile method for creating sulfonamides.
The key intermediate for the target compound is 1-(o-tolyl)piperazine. The synthesis of this precursor can be achieved through various N-arylation methods. For instance, 1-(o-tolyl)piperazine hydrochloride has been synthesized by reacting 2-fluorotoluene (B1218778) with piperazine-1-carboxylic acid tert-butyl ester, followed by deprotection with HCl in dioxane. nih.gov
Once the 1-(o-tolyl)piperazine is obtained, it can be reacted with benzenesulfonyl chloride to form the final product. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid that is formed as a byproduct. researchgate.netwikipedia.org Common bases used for this purpose include triethylamine (B128534), pyridine, or an aqueous solution of sodium carbonate. researchgate.netsci-hub.se The reaction is often performed in a suitable organic solvent such as dichloromethane (B109758) (DCM) or acetonitrile. nih.govresearchgate.net
For example, the synthesis of the analogous compound 1-benzhydryl-4-((2,4-dinitrophenyl)sulfonyl)piperazine was achieved by reacting 1-benzhydrylpiperazine (B193184) with 2,4-dinitrobenzenesulfonyl chloride. acs.org Similarly, 1-Benzenesulfonyl-4-benzhydryl-piperazine was synthesized from 1-benzhydryl piperazine and benzenesulfonyl chloride. prepchem.com
A plausible synthetic route to this compound is outlined below:
Step 1: Synthesis of 1-(o-tolyl)piperazine This can be achieved by the reaction of o-toluidine (B26562) with bis(2-chloroethyl)amine (B1207034) or through a palladium-catalyzed Buchwald-Hartwig amination of 2-bromotoluene (B146081) with piperazine.
Step 2: Sulfonylation of 1-(o-tolyl)piperazine The resulting 1-(o-tolyl)piperazine is then reacted with benzenesulfonyl chloride in the presence of a base like triethylamine in a solvent such as dichloromethane to yield this compound.
Advanced Chemical Synthesis Techniques for this compound and its Analogues
To improve efficiency, yield, and environmental friendliness, advanced synthesis techniques can be applied to the formation of sulfonamides like this compound.
Microwave-Assisted Synthesis: Microwave irradiation has been shown to significantly accelerate the synthesis of sulfonamides. organic-chemistry.orgresearchgate.netnih.govscribd.com This technique can reduce reaction times from hours to minutes and often leads to higher yields and cleaner products. For example, a microwave-assisted synthesis of sulfonamides directly from sulfonic acids has been reported, avoiding the need to first prepare the sulfonyl chloride. organic-chemistry.orgresearchgate.netscribd.com This involves activating the sulfonic acid with a reagent like 2,4,6-trichloro- rsc.orgorganic-chemistry.orgprepchem.com-triazine (TCT) under microwave irradiation, followed by reaction with the amine. organic-chemistry.orgresearchgate.net
Flow Chemistry: Continuous flow reactors offer several advantages for chemical synthesis, including improved safety, better heat and mass transfer, and the potential for automation and scalability. acs.orgacs.orgresearchgate.net The synthesis of sulfonamides has been successfully adapted to flow chemistry. acs.orgacs.org This can involve pumping solutions of the amine and sulfonyl chloride through a heated reactor coil, allowing for precise control over reaction conditions and residence time. researchgate.net This method can lead to high yields and purity, often minimizing the need for extensive purification. acs.org
Catalytic Methods: While the reaction between a sulfonyl chloride and an amine is generally efficient, catalytic methods for the formation of the piperazine ring and its subsequent functionalization are an area of active research. researchgate.netscispace.com For the N-arylation step to form 1-(o-tolyl)piperazine, palladium-catalyzed methods are considered advanced and highly efficient. organic-chemistry.org
Spectroscopic and Advanced Analytical Methods for Structural Confirmation (e.g., NMR, Mass Spectrometry, FTIR, X-ray Crystallography)
The structural confirmation of this compound and its analogues relies on a combination of spectroscopic and analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for elucidating the structure of organic molecules.
¹H NMR: For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the protons on the benzenesulfonyl group, the o-tolyl group, and the piperazine ring. The aromatic protons would appear in the downfield region (typically 7-8 ppm). The protons of the piperazine ring would likely appear as multiplets in the range of 2.5-3.5 ppm. The methyl protons of the o-tolyl group would give a characteristic singlet at around 2.3 ppm. For comparison, in the spectrum of 1-(bis(4-fluorophenyl)methyl)-4-((4-nitrophenyl)sulfonyl)piperazine, the piperazine protons appear as broad singlets at 2.34 and 2.98 ppm. researchgate.net
¹³C NMR: The ¹³C NMR spectrum would provide information on all the carbon atoms in the molecule. The aromatic carbons would resonate in the 110-150 ppm range. The piperazine carbons would be expected in the 40-55 ppm region. The methyl carbon of the o-tolyl group would appear at around 15-20 ppm. For the related compound 1-(bis(4-fluorophenyl)methyl)-4-((2,4-dinitrophenyl)sulfonyl)piperazine, the piperazine carbons are observed at 45.89 and 50.23 ppm. researchgate.net
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For this compound (C₁₇H₂₀N₂O₂S), the expected exact mass would be around 328.1245 g/mol . Electrospray ionization (ESI) is a common technique for such molecules, which would likely show a prominent [M+H]⁺ ion.
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in the molecule. Key characteristic absorption bands for this compound would include:
S=O stretching: Two strong bands for the sulfonyl group, typically in the regions of 1350-1300 cm⁻¹ (asymmetric) and 1160-1120 cm⁻¹ (symmetric).
C-N stretching: Bands in the region of 1250-1020 cm⁻¹. niscpr.res.inresearchgate.net
Aromatic C-H stretching: Above 3000 cm⁻¹.
Aliphatic C-H stretching: Below 3000 cm⁻¹.
Aromatic C=C stretching: Bands in the 1600-1450 cm⁻¹ region.
For piperazine itself, C-H stretching vibrations are observed around 2800-3000 cm⁻¹, and C-N stretching is seen in the 1000-1200 cm⁻¹ range. niscpr.res.inresearchgate.net
X-ray Crystallography: Single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and the conformation of the molecule in the solid state. For analogous compounds like 1-Benzenesulfonyl-4-benzhydryl-piperazine, X-ray crystallography has shown that the piperazine ring adopts a chair conformation. prepchem.com The geometry around the sulfur atom is typically a distorted tetrahedron. acs.orgprepchem.com Similar features would be expected for this compound. The analysis of crystal packing can also reveal intermolecular interactions such as hydrogen bonds. prepchem.com
Data Tables
Below are interactive tables summarizing the expected analytical data for this compound based on data from analogous compounds.
Table 1: Expected ¹H NMR Chemical Shifts
| Protons | Expected Chemical Shift (ppm) |
|---|---|
| Benzenesulfonyl-H | 7.5 - 7.9 (m) |
| o-Tolyl-H | 7.0 - 7.3 (m) |
| Piperazine-H (adjacent to SO₂) | ~3.2 (m) |
| Piperazine-H (adjacent to tolyl) | ~2.9 (m) |
Table 2: Expected ¹³C NMR Chemical Shifts
| Carbon | Expected Chemical Shift (ppm) |
|---|---|
| Aromatic C (benzenesulfonyl) | 125 - 140 |
| Aromatic C (o-tolyl) | 120 - 150 |
| Piperazine C (adjacent to SO₂) | ~45 |
| Piperazine C (adjacent to tolyl) | ~50 |
Table 3: Expected FTIR Absorption Bands
| Functional Group | Expected Wavenumber (cm⁻¹) |
|---|---|
| Asymmetric S=O stretch | 1350 - 1300 |
| Symmetric S=O stretch | 1160 - 1120 |
| Aromatic C-H stretch | > 3000 |
| Aliphatic C-H stretch | < 3000 |
| Aromatic C=C stretch | 1600 - 1450 |
Table 4: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 1-(o-tolyl)piperazine |
| Benzenesulfonyl chloride |
| 1-Benzhydryl-4-((2,4-dinitrophenyl)sulfonyl)piperazine |
| 1-Benzhydrylpiperazine |
| 2,4-Dinitrobenzenesulfonyl chloride |
| 1-Benzenesulfonyl-4-benzhydryl-piperazine |
| 1-(o-tolyl)piperazine hydrochloride |
| 2-Fluorotoluene |
| Piperazine-1-carboxylic acid tert-butyl ester |
| o-Toluidine |
| bis(2-Chloroethyl)amine |
| 2-Bromotoluene |
| Piperazine |
| Triethylamine |
| Pyridine |
| Dichloromethane |
| Acetonitrile |
| 2,4,6-Trichloro- rsc.orgorganic-chemistry.orgprepchem.com-triazine |
Preclinical Pharmacological Investigations of 1 Benzenesulfonyl 4 O Tolyl Piperazine and Analogues
In Vitro Biological Activity Profiling
Cytotoxicity and Antiproliferative Efficacy in Cancer Cell Lines
Derivatives of benzenesulfonyl piperazine (B1678402) have demonstrated notable cytotoxic and antiproliferative effects across a variety of human cancer cell lines. The core structure allows for substitutions that can significantly influence the potency and selectivity of these compounds.
Research into a series of phenylsulfonylpiperazine derivatives has shown promising results against breast cancer cell lines. For instance, in a study involving MCF7, MDA-MB-231, and MDA-MB-453 breast cancer cells, several derivatives impaired cell viability. The luminal breast cancer cell line MCF7 was found to be particularly sensitive to these compounds. One of the most promising compounds, (4-(1H-tetrazol-1-yl)phenyl)(4-((4-chlorophenyl)sulfonyl)piperazin-1-yl)methanone, exhibited a potent cytotoxic effect on MCF7 cells with an IC50 value of 4.48 μM. mdpi.com This particular analogue also demonstrated significant antimigratory and antiproliferative activities against these luminal breast cancer cells. mdpi.com The presence of a tetrazole moiety was suggested to enhance the cytotoxic activity due to its aromatic properties and the presence of four nitrogen atoms, which may facilitate better interaction with biological targets. mdpi.com
Further studies on other analogues have expanded the scope of their antiproliferative potential. Hybrid compounds of tetrazole and piperazinesulfonamide have shown significant growth inhibitory activity against human cervical carcinoma (SiHA), breast adenocarcinoma (MDA-MB-235), and human pancreatic carcinoma (PANC-1) cell lines. researchgate.net Notably, some of these compounds exhibited growth inhibitory activity with GI50 values in the sub-micromolar range (≤0.1 µM) against all tested cell lines, indicating potent antiproliferative effects. researchgate.net For example, certain analogues were particularly effective against the PANC-1 cell line with GI50 values of ≤0.1 µM. researchgate.net The structure-activity relationship studies in this series pointed towards the importance of the substituents on the phenylsulfonyl ring for cytotoxic potency.
The broader class of piperazine derivatives has also been investigated for its anticancer properties. Studies on arylpiperazine derivatives have shown their anti-proliferative activity against prostate PC-3 cancer cell lines. nih.gov Molecular docking studies of these compounds with the androgen receptor have provided insights into their mechanism of action, suggesting that interactions such as hydrogen bonding, electrostatic, and hydrophobic interactions contribute to their biological activity. nih.gov
| Compound/Analogue Class | Cancer Cell Line | Activity Metric | Value |
|---|---|---|---|
| (4-(1H-tetrazol-1-yl)phenyl)(4-((4-chlorophenyl)sulfonyl)piperazin-1-yl)methanone | MCF7 (Breast) | IC50 | 4.48 µM |
| Tetrazole-piperazinesulfonamide hybrids | SiHA (Cervical) | GI50 | ≤0.1 µM (for some analogues) |
| MDA-MB-235 (Breast) | GI50 | ≤0.1 µM (for some analogues) | |
| PANC-1 (Pancreatic) | GI50 | ≤0.1 µM (for some analogues) |
Enzyme Inhibition Studies
The structural scaffold of 1-Benzenesulfonyl-4-o-tolyl-piperazine has served as a basis for the development of inhibitors for various enzymes implicated in pathological conditions.
BACE1 is a key enzyme in the production of amyloid-β peptides, which are central to the pathology of Alzheimer's disease. researchgate.net Novel piperazine sulfonamide derivatives have been designed and synthesized as BACE1 inhibitors. nih.gov Through iterative exploration of the enzyme's active site, analogues have been identified that potently inhibit BACE1. nih.gov While specific data for this compound is not detailed, the general class of piperazine sulfonamides has shown promise in this area. For instance, some trisubstituted 1,3,5-triazine derivatives incorporating a piperazine moiety have been investigated for BACE1 inhibition, although they showed insignificant activity at a concentration of 10 µM. mdpi.com More successful examples include piperazine naphthamide derivatives that have been shown to block the formation of Aβ peptides by specifically inhibiting BACE1. researchgate.net
DPP-4 is a therapeutic target for type 2 diabetes, as its inhibition leads to increased levels of incretin hormones, which in turn enhance insulin secretion. srce.hrnih.gov A series of 1,4-bis(phenylsulfonyl) piperazine derivatives were synthesized and evaluated for their in vitro DPP-4 inhibitory activity. srce.hrnih.gov These compounds demonstrated inhibitory activity ranging from 11.2 to 22.6% at a concentration of 100 µmol L-1. srce.hrnih.gov Structure-activity relationship studies revealed that electron-withdrawing groups, such as chlorine, on the phenyl ring enhanced the inhibitory activity more than electron-donating groups like methyl. srce.hrnih.gov Specifically, meta-substitution on the phenyl ring was found to be unfavorable for activity. srce.hrnih.gov In another study, piperazine sulphonamide derivatives were designed as DPP-4 inhibitors, with the most promising compound showing 27.32% inhibition at a 10μmol L-1 concentration. pensoft.net
| Compound/Analogue Class | Concentration | % Inhibition |
|---|---|---|
| 1,4-bis(phenylsulfonyl) piperazine derivatives | 100 µmol L-1 | 11.2 - 22.6% |
| Piperazine sulphonamide derivative (8h) | 10 µmol L-1 | 27.32% |
Inhibitors of AChE and BChE are used in the symptomatic treatment of Alzheimer's disease to increase the levels of the neurotransmitter acetylcholine. nih.gov Various piperazine derivatives have been explored for their potential to inhibit these enzymes. For example, a series of N-alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides, which can be considered analogues, exhibited dual inhibition of both AChE and BChE, with IC50 values ranging from 27.0–106.8 μM for AChE and 58.0–277.5 μM for BChE. mdpi.com Another study on benzothiazole-piperazine compounds reported dual inhibition of both enzymes. researchgate.net One particularly potent and selective AChE inhibitor from a series of 2-benzoylhydrazine-1-carboxamides was identified as an N-methyl analog, which also showed significant inhibition of BChE. mdpi.com Furthermore, a novel 4-benzylpiperazinequinoline derivative was discovered as a selective and potent BChE inhibitor with an IC50 of 0.162 ± 0.069 μM for human BChE. nih.gov
| Compound/Analogue Class | Enzyme | IC50 Value |
|---|---|---|
| N-alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides | AChE | 27.0 - 106.8 µM |
| BChE | 58.0 - 277.5 µM | |
| 4-benzylpiperazinequinoline (S21-1011) | hBChE | 0.162 ± 0.069 µM |
Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibitors are of interest for treating hyperpigmentation disorders and in the cosmetics industry. nih.gov A novel series of 1-tosyl piperazine dithiocarbamate acetamide hybrids were synthesized and evaluated for their in vitro tyrosinase inhibitory activity. mdpi.com Several of these compounds exhibited promising tyrosinase inhibition with IC50 values ranging from 6.88 to 34.8 µM. mdpi.com The most potent compound in this series, a 4-methoxy-containing derivative, displayed an excellent IC50 value of 6.88 ± 0.11 µM, which was superior to the reference standard, kojic acid (IC50 = 30.34 ± 0.75 µM). mdpi.com Another study focused on [4-(4-fluorobenzyl)piperazin-1-yl]-based compounds as competitive tyrosinase inhibitors. The most active compound from this series, [4-(4-fluorobenzyl)piperazin-1-yl]-(3-chloro-2-nitro-phenyl)methanone, showed an IC50 of 0.18 μM, which was approximately 100-fold more active than kojic acid (IC50 = 17.76 μM). nih.gov
| Compound/Analogue Class | IC50 Value | Reference (Kojic Acid) IC50 |
|---|---|---|
| 1-tosyl piperazine dithiocarbamate acetamide hybrids | 6.88 - 34.8 µM | 30.34 ± 0.75 µM |
| [4-(4-fluorobenzyl)piperazin-1-yl]-(3-chloro-2-nitro-phenyl)methanone | 0.18 µM | 17.76 µM |
α-Amylase and α-Glucosidase Inhibition
The inhibition of carbohydrate-hydrolyzing enzymes such as α-amylase and α-glucosidase is a key strategy in the management of type 2 diabetes mellitus. Phenylsulfonyl piperazine derivatives have been investigated for their potential to inhibit these enzymes. A study involving the synthesis of five phenylsulfonyl piperazine derivatives revealed notable α-amylase inhibitory activity. One of the synthesized compounds demonstrated an inhibitory percentage of 80.61±0.62, which was superior to the standard drug acarbose (78.81±0.02) cumhuriyet.edu.tr. Molecular docking studies of this potent inhibitor indicated strong binding to the active site of the α-amylase enzyme, with a binding energy of -8.2 kcal/mol, involving interactions such as π-π stacking and π-anion interactions with key enzyme residues cumhuriyet.edu.tr.
In a separate study, a series of novel benzene sulfonamide-piperazine hybrid compounds were synthesized and evaluated for their enzyme inhibitory activities nih.gov. While these compounds showed good inhibitory potential against several enzymes, their activity against α-amylase was an exception. However, for α-glucosidase, one of the compounds exhibited the best inhibitory activity with an IC50 value of 1.000 mM nih.gov. Furthermore, research on phthalimide-benzenesulfonamide derivatives has shown that these compounds can be potent inhibitors of yeast α-glucosidase. One such derivative, bearing a 4-phenylpiperazine moiety, was found to be a highly potent α-glucosidase inhibitor with an IC50 value of 52.2 ± 0.1 μM, which is approximately 14.5-fold more active than acarbose nih.gov. Another study on sulfonamide derivatives identified several compounds with excellent inhibitory potential against α-glucosidase, with IC50 values ranging from 19.39 to 25.57 μM, making them more potent than acarbose researchgate.net.
These findings suggest that the this compound scaffold is a promising starting point for the design of new α-amylase and α-glucosidase inhibitors. The nature of the substituents on both the benzenesulfonyl and the arylpiperazine moieties appears to play a crucial role in determining the inhibitory potency and selectivity.
Table 1: α-Amylase and α-Glucosidase Inhibitory Activities of Selected Phenylsulfonyl Piperazine Analogues and Related Compounds
| Compound Type | Target Enzyme | Activity Measurement | Potency | Reference |
| Phenylsulfonyl piperazine derivative | α-Amylase | % Inhibition | 80.61 ± 0.62 | cumhuriyet.edu.tr |
| Benzene sulfonamide-piperazine hybrid | α-Glucosidase | IC50 | 1.000 mM | nih.gov |
| Phthalimide-benzenesulfonamide with 4-phenylpiperazine | α-Glucosidase | IC50 | 52.2 ± 0.1 μM | nih.gov |
| Sulfonamide derivative | α-Glucosidase | IC50 | 19.39 - 25.57 μM | researchgate.net |
| Acarbose (Standard) | α-Amylase | % Inhibition | 78.81 ± 0.02 | cumhuriyet.edu.tr |
| Acarbose (Standard) | α-Glucosidase | IC50 | ~750 μM | nih.gov |
Inosine-5′-monophosphate Dehydrogenase (IMPDH) Inhibition
Histone Deacetylase (HDAC) Inhibition
Histone deacetylases (HDACs) are a class of enzymes that play a critical role in the epigenetic regulation of gene expression, and their inhibition has emerged as a promising strategy in cancer therapy. Piperazine-based compounds have been a focus in the design of novel HDAC inhibitors. Research has detailed the discovery of potent HDAC inhibitors featuring a 1-benzhydryl piperazine as a surface recognition group. These studies identified both selective HDAC6 inhibitors and non-selective nanomolar HDAC inhibitors within the same chemical series. nih.govuea.ac.ukchemrxiv.org
Furthermore, a screening of a compound collection led to the identification of 4-[4-(1-methylbenzimidazol-2-yl)piperazin-1-yl]sulfonylbenzenecarbohydroxamic acid as an active HDAC1 inhibitor plos.orgnih.gov. Subsequent structure-activity relationship studies on this lead compound, where the 1-methylbenzimidazole ring was replaced with other isosteric heterocycles, yielded derivatives that selectively inhibited HDAC6 with IC50 values in the range of 0.1-1.0 μM, over HDAC1 (IC50 = 0.9-6 μM) nih.gov. Molecular modeling studies provided a structural rationale for this selectivity, indicating that the interaction energy with HDAC6 was higher than with HDAC1 nih.gov. These findings underscore the potential of the 1-benzenesulfonyl-4-aryl-piperazine scaffold as a template for developing potent and potentially selective HDAC inhibitors. The substitution pattern on both the benzenesulfonyl and the aryl group attached to the piperazine ring are critical determinants of the inhibitory activity and isoform selectivity.
Table 2: HDAC Inhibitory Activities of Selected Piperazine-Based Compounds
| Compound Class | Target HDAC Isoform(s) | IC50 Values | Reference(s) |
| 1-Benzhydryl piperazine derivatives | HDAC6 (selective) | Nanomolar range | nih.govuea.ac.ukchemrxiv.org |
| 1-Benzhydryl piperazine derivatives | Pan-HDAC (non-selective) | Nanomolar range | nih.govuea.ac.ukchemrxiv.org |
| 2-Benzazolyl-4-piperazin-1-ylsulfonylbenzenecarbohydroxamic acids | HDAC6 | 0.1 - 1.0 μM | nih.gov |
| 2-Benzazolyl-4-piperazin-1-ylsulfonylbenzenecarbohydroxamic acids | HDAC1 | 0.9 - 6 μM | nih.gov |
Topoisomerase II Inhibition
Topoisomerase II is an essential enzyme involved in managing DNA topology, and its inhibitors are effective anticancer agents. While specific studies on this compound are lacking, related structures have shown activity. For example, 1,8-naphthalimide-piperazine-aminobenzothiazole hybrids have been identified as potent inhibitors in colon and lung cancers, acting through DNA intercalation and inhibition of topoisomerase II nih.gov. Additionally, certain thiosemicarbazide derivatives have been shown to act as dual inhibitors of both topoisomerase I and topoisomerase II, with some 4-benzoylthiosemicarbazides exhibiting an IC50 of 50 µM against topoisomerase II nih.gov. Although these structures are not direct analogues, they highlight that the inclusion of a piperazine or a related heterocyclic moiety can be a viable strategy in the design of topoisomerase II inhibitors. The benzenesulfonyl and tolyl groups in the target compound would offer different steric and electronic properties that could influence its interaction with the enzyme-DNA complex.
Carbonic Anhydrase Inhibition
Benzenesulfonamides are a well-established class of carbonic anhydrase (CA) inhibitors. The sulfonamide group acts as a zinc binder within the enzyme's active site. Numerous studies have demonstrated the potent inhibitory activity of benzenesulfonamide (B165840) derivatives against various human carbonic anhydrase (hCA) isoforms. For example, novel benzenesulfonamide derivatives have been synthesized and shown to have low to medium nanomolar inhibitory potential against hCA I, hCA II, hCA VII, and hCA IX nih.gov. Some of these compounds displayed selective inhibition against the epileptogenesis-related isoforms hCA II and VII nih.gov.
Further studies on benzenesulfonamides incorporating different tail moieties have shown that these modifications can lead to isoform-selective inhibitors. For instance, 4-(3-alkyl/benzyl-guanidino)benzenesulfonamides have been reported as selective hCA VII inhibitors with Ki values in the subnanomolar range unifi.it. The "tail approach" in designing CA inhibitors, where different chemical moieties are attached to the benzenesulfonamide scaffold, has proven effective in achieving isoform selectivity unifi.it. The 4-o-tolyl-piperazine portion of this compound can be considered such a "tail," and its specific chemical and steric properties would determine the inhibitory profile and isoform selectivity of the compound. Additionally, piperazine-linked 1,8-naphthalimide-arylsulfonyl derivatives have been investigated for their affinity towards the cancer-associated CAIX isoform nih.gov.
Table 3: Carbonic Anhydrase Inhibitory Activities of Selected Benzenesulfonamide Derivatives
| Compound Class | Target hCA Isoform(s) | Inhibitory Potency (Ki or IC50) | Reference(s) |
| Novel benzenesulfonamide derivatives | hCA I, II, VII, IX | Low to medium nanomolar | nih.gov |
| 4-(3-Alkyl/benzyl-guanidino)benzenesulfonamides | hCA VII (selective) | Subnanomolar Ki values | unifi.it |
| Benzenesulfonamides via click chemistry | hCA I, II | 41.5 - 1500 nM (Ki) | nih.gov |
| Benzenesulfonamides via click chemistry | hCA IX, XII | 0.8 - 38.9 nM (Ki) | nih.gov |
Receptor Binding Assays
The arylpiperazine moiety is a common pharmacophore in ligands targeting various neurotransmitter receptors. Studies on arylpiperazine derivatives have revealed affinities for a range of receptors, including serotonin (B10506) (5-HT) and dopamine (B1211576) receptors. For example, N-(4-cyanophenylmethyl)-4-(2-diphenyl)-1-piperazinehexanamide and its analogue have been shown to be high-affinity, long-acting inhibitors of the human 5-HT7 receptor nih.gov.
Furthermore, a study on arylalkylsulfonyl piperazine derivatives identified compounds with high affinity for sigma-1 (σ1) receptors and selectivity over sigma-2 (σ2) receptors. Specifically, a 4-benzyl-1-(3-iodobenzylsulfonyl)piperidine analogue showed a Ki of 0.96 ± 0.05 nM for the σ1 receptor with a 96-fold selectivity over the σ2 receptor nih.gov. The structural similarity of these compounds to this compound suggests that the target compound may also exhibit affinity for sigma receptors. The nature and position of the substituent on the aryl ring attached to the piperazine are known to influence the binding affinity and selectivity for α1-adrenergic receptors, with increased bulkiness at the ortho-position enhancing affinity researchgate.net. This suggests that the o-tolyl group in the target compound could contribute favorably to receptor binding.
Table 4: Receptor Binding Affinities of Selected Arylpiperazine and Related Derivatives
| Compound Class | Target Receptor(s) | Binding Affinity (Ki or IC50) | Reference(s) |
| Arylpiperazine derivatives | 5-HT7 | High affinity (nanomolar) | nih.gov |
| Arylalkylsulfonyl piperidine (B6355638) derivative | σ1 | 0.96 ± 0.05 nM (Ki) | nih.gov |
| Arylalkylsulfonyl piperidine derivative | σ2 | 91.8 ± 8.1 nM (Ki) | nih.gov |
Serotonin (5-HT) Receptor Interactions (e.g., 5-HT6, 5-HT7)
The interaction of piperazine-containing compounds with serotonin (5-HT) receptors is a significant area of research, particularly concerning the 5-HT6 and 5-HT7 subtypes, which are implicated in cognitive and neuropsychiatric disorders.
Analogues of this compound, specifically those incorporating a 1,3,5-triazine-piperazine scaffold, have been identified as potent agents for the 5-HT6 receptor. nih.gov Among these, certain dichloro- and unsubstituted phenyl derivatives have demonstrated high affinity for this receptor subtype. nih.gov The 5-HT6 receptor is a G-protein-coupled receptor (GPCR) almost exclusively expressed in the central nervous system (CNS), making it a key target for drugs aimed at treating cognitive deficits in conditions like Alzheimer's disease. nih.gov
Furthermore, structural modifications of long-chain arylpiperazine analogues, which share the core piperazine feature with this compound, have been explored to understand their interaction with the 5-HT7 receptor. The 5-HT7 receptor is another promising target for therapies addressing neurodevelopmental and neuropsychiatric disorders. nih.gov Studies on these analogues have shown that many maintain a high affinity for the 5-HT7 receptor while exhibiting varied selectivity against other serotonin receptors like 5-HT1A and 5-HT6, as well as dopamine D2 and α1 adrenergic receptors. nih.gov For instance, specific modifications on the piperazine scaffold led to compounds that not only retained high 5-HT7 receptor affinity but also showed improved metabolic stability. nih.gov One such analogue demonstrated the ability to stimulate neurite outgrowth in neuronal primary cultures, an effect mediated through the 5-HT7 receptor. nih.gov
Table 1: Serotonin Receptor Interactions of Piperazine Analogues
| Compound Class | Target Receptor | Key Findings | Reference |
|---|---|---|---|
| 1,3,5-Triazine-piperazine derivatives | 5-HT6 | High affinity, potential for cognitive disorder treatment. | nih.gov |
Dopamine Receptor Interactions
The piperazine moiety is a common feature in many compounds that interact with dopamine receptors and transporters. Investigations into piperazine-based analogues reveal significant interactions with the dopaminergic system.
One area of research has focused on benzyloxypiperidine scaffolds as antagonists for the dopamine D4 receptor (D4R). nih.gov The D4 receptor is highly expressed in brain regions associated with motor control and cognition, and its modulation is being explored for conditions like Parkinson's disease. nih.gov In these analogues, the piperidine or piperazine nitrogen atom is crucial for interaction with key amino acid residues, such as Asp115, within the receptor's binding pocket. nih.gov
Additionally, piperazine-based compounds have been studied as dopamine transporter (DAT) inhibitors. The compound GBR12909, a 1-(2-(bis-(4-fluorophenyl)methoxy)ethyl)-4-(3-phenylpropyl)piperazine, has been shown to induce a conformational change in the DAT protein upon binding. nih.gov This interaction is characterized by a two-step mechanism: a rapid initial binding followed by a slower isomerization of the transporter protein. nih.gov This suggests that the interaction of piperazine-containing ligands with the DAT is not a simple binding event but a more complex process that alters the transporter's structure. nih.gov
Table 2: Dopamine Receptor and Transporter Interactions of Piperazine Analogues
| Compound Class/Analogue | Target | Mechanism/Key Findings | Reference |
|---|---|---|---|
| Benzyloxypiperidine/piperazine scaffolds | Dopamine D4 Receptor (D4R) | Antagonistic activity; interaction with Asp115 in the binding pocket. | nih.gov |
Opioid Receptor (MOR, DOR) Binding Affinity and Efficacy
The structural framework of this compound shares features with compounds that have been investigated for their activity at opioid receptors, particularly the mu (μ, MOR) and delta (δ, DOR) subtypes.
Research into 1-substituted 4-(3-hydroxyphenyl)piperazines has identified this class of compounds as pure opioid receptor antagonists. nih.gov These molecules demonstrate the ability to bind to MOR, DOR, and kappa (κ, KOR) opioid receptors with low nanomolar potencies. nih.gov Their antagonist properties were confirmed in [³⁵S]GTPγS binding assays, where they inhibited the stimulation produced by selective MOR, DOR, and KOR agonists. nih.gov This discovery presents a new structural class of pure opioid antagonists beyond the traditional opiate-based structures. nih.gov
In a related line of inquiry, 4-substituted piperidine and piperazine compounds have been synthesized and evaluated as ligands with a balanced affinity for both MOR and DOR. researchgate.net The goal of this research is to develop compounds that act as MOR agonists while simultaneously acting as DOR antagonists. This dual activity profile is believed to potentially reduce the negative side effects associated with selective MOR agonists, such as the development of tolerance and dependence. researchgate.net By modifying the side chain on the piperazine ring, researchers have been able to improve binding affinity at both receptors and achieve the desired mixed efficacy profile. researchgate.net
Table 3: Opioid Receptor Activity of Piperazine Analogues
| Compound Class | Receptor Profile | Key Findings | Reference |
|---|---|---|---|
| 1-Substituted 4-(3-hydroxyphenyl)piperazines | Pure MOR, DOR, KOR Antagonist | Low nanomolar potencies at all three opioid receptors. | nih.gov |
Sigma-1 (σ1) and Sigma-2 (σ2) Receptor Ligand Characterization
Sigma receptors, classified into σ1 and σ2 subtypes, are intracellular proteins that have been implicated in a variety of cellular functions and are considered targets for therapeutic intervention in several diseases. sigmaaldrich.com The piperazine scaffold is a component of some known sigma receptor ligands.
The σ1 and σ2 receptors are distinct proteins. The σ1 receptor has been cloned and is known to be involved in the regulation of various ion channels and signaling pathways. sigmaaldrich.com The σ2 receptor is overexpressed in proliferating tumor cells, making it a target for cancer imaging and therapy. nih.govnih.gov
Characterization of ligands at these receptors often involves radioligand binding assays. For σ2 receptors, [³H]DTG (1,3-di-o-tolyl-guanidine) is commonly used, often in the presence of a selective σ1 ligand to mask binding to the σ1 subtype. sigmaaldrich.comnih.gov Studies on N-cyclohexylpiperazine derivatives have identified potent ligands with subnanomolar affinity for the σ2 receptor, although some also exhibit high affinity for the σ1 receptor, highlighting the challenge of achieving subtype selectivity. nih.gov The characterization of novel benzimidazolone and diazacycloalkane core structures has led to the identification of new selective σ2 ligands, which are valuable tools for investigating the receptor's function. nih.gov
While direct binding data for this compound at sigma receptors is not specified in the provided context, the presence of the tolyl group is shared with the non-selective σ1/σ2 ligand DTG, suggesting a potential for interaction that would require experimental confirmation.
Table 4: Characteristics of Sigma Receptors and Piperazine-Based Ligand Interactions
| Receptor Subtype | Key Characteristics | Relevance of Piperazine Scaffolds | Reference |
|---|---|---|---|
| Sigma-1 (σ1) | Regulates ion channels and signaling. | Some piperazine-based ligands show affinity, but selectivity can be a challenge. | sigmaaldrich.comnih.gov |
Antimicrobial Properties (Antibacterial, Antifungal)
The piperazine nucleus is a versatile scaffold that has been incorporated into various molecules demonstrating a broad spectrum of antimicrobial activities.
Antibacterial Activity: Substituted piperazine derivatives have been synthesized and screened for their antibacterial properties against a range of pathogens. These compounds have shown activity against both Gram-positive bacteria, such as Staphylococcus aureus and Streptomyces epidermidis, and Gram-negative bacteria, including Pseudomonas aeruginosa and Escherichia coli. researchgate.net
Specifically, piperazine-citral sulfonyl derivatives have been investigated for their efficacy against Methicillin-resistant Staphylococcus aureus (MRSA), a significant public health concern. nih.gov Certain derivatives in this class exhibited minimum inhibitory concentration (MIC) values comparable to or better than the standard antibiotic streptomycin. nih.gov In silico docking studies suggest that these compounds may exert their antibacterial effect by binding to key proteins in MRSA. nih.gov
Furthermore, the conjugation of piperazine with other heterocyclic moieties, such as 1,3,4-thiadiazole, has yielded compounds with significant antibacterial activity, particularly against Gram-negative strains like E. coli. mdpi.com Docking analyses of these compounds suggest that they may act as inhibitors of enoyl-ACP reductase, a crucial enzyme in bacterial fatty acid synthesis. mdpi.com
Antifungal Activity: In addition to antibacterial effects, various piperazine derivatives have demonstrated antifungal properties. researchgate.net Screenings have been conducted against fungal species such as Candida albicans, Aspergillus niger, Aspergillus flavus, and Aspergillus fumigatus. researchgate.net The results indicate that many of these synthesized compounds possess significant antifungal capabilities. researchgate.net However, some classes of piperazine derivatives, such as those conjugated with 1,3,4-thiadiazole, have shown only weak to moderate antifungal activity in certain studies. mdpi.com
Table 5: Antimicrobial Activity of Piperazine Derivatives
| Derivative Class | Target Organisms | Key Findings | Reference |
|---|---|---|---|
| Substituted piperazines | Gram-positive and Gram-negative bacteria; various fungi | Broad-spectrum antibacterial and antifungal properties. | researchgate.net |
| Piperazine-citral sulfonyl derivatives | Methicillin-resistant Staphylococcus aureus (MRSA) | Significant antibacterial efficacy, with some compounds showing lower MIC values than streptomycin. | nih.gov |
Antiviral Activities
The piperazine scaffold is present in molecules that have been investigated for their potential to inhibit viral replication. Research in this area has particularly focused on alphaviruses, such as the Chikungunya virus (CHIKV).
Studies have shown that the simple heterocyclic molecule piperazine can bind to a conserved hydrophobic pocket within the capsid protein of alphaviruses. nih.gov This binding site is also targeted by other known antiviral compounds. The interaction of piperazine with the capsid protein of the Aura virus, a model for alphaviruses, has been characterized crystallographically. nih.gov Furthermore, molecular docking studies indicate that piperazine binds with even greater affinity to the capsid protein of the Chikungunya virus. nih.gov Plaque reduction and immunofluorescence assays have confirmed the antiviral activity of piperazine against CHIKV. nih.gov
Building on this, more complex analogues incorporating a phenylsulfonyl piperazine moiety have been developed as potent inhibitors of CHIKV. One such class of compounds is the 2-(4-(phenylsulfonyl)piperazine-1-yl)pyrimidine analogues. nih.gov A lead compound from this series, N-ethyl-6-methyl-2-(4-(4-fluorophenylsulfonyl)piperazine-1-yl)pyrimidine-4-amine, showed an EC50 of 8.68 μM. nih.gov Through structural optimization, an improved analogue was identified with a lower EC50 value of 3.95 μM and significantly reduced cytotoxicity, resulting in a much-improved selectivity index. nih.govresearchgate.net This demonstrates that the 1-benzenesulfonyl-4-aryl-piperazine framework is a promising starting point for the development of novel anti-CHIKV drugs. nih.gov
Table 6: Antiviral Activity of Piperazine and its Analogues against Chikungunya Virus (CHIKV)
| Compound | Mechanism of Action | Antiviral Activity (EC50) | Reference |
|---|---|---|---|
| Piperazine | Binds to the hydrophobic pocket of the viral capsid protein. | Confirmed activity in plaque reduction and immunofluorescence assays. | nih.gov |
| 2-(4-(4-Fluorophenylsulfonyl)piperazine-1-yl)pyrimidine analogue (lead compound) | Not specified | 8.68 μM | nih.gov |
Antioxidant Activity Evaluation
The piperazine ring is a structural component of numerous compounds that have been evaluated for their antioxidant properties. The ability of these molecules to scavenge free radicals and reduce oxidative stress has been assessed through various in vitro assays.
In a study of novel benzenesulfonamide-piperazine hybrids, several compounds demonstrated high antioxidant capacity across multiple assays, including the Ferric Reducing Antioxidant Power (FRAP), Cupric Reducing Antioxidant Capacity (CUPRAC), and phosphomolybdenum assays. nih.gov One particular compound in this series showed higher antioxidant activity in these assays than the reference standards. nih.gov This same compound also exhibited moderate radical scavenging activity in the DPPH and ABTS assays. nih.gov
Another study investigated 1-(phenoxyethyl)-piperazine derivatives and found that substitutions on the phenoxy ring influenced their antioxidant properties. ptfarm.plnih.gov For instance, compounds with methyl substitutions were found to increase the activity of the antioxidant enzyme superoxide dismutase (SOD) and the total antioxidant capacity (TAC) of plasma. ptfarm.plnih.gov In contrast, the addition of a chlorine atom to the structure tended to decrease the antioxidant properties. ptfarm.plnih.gov
Table 7: Antioxidant Activity of Piperazine Derivatives
| Compound Class | Assay(s) | Key Findings | Reference |
|---|---|---|---|
| Benzenesulfonamide-piperazine hybrids | FRAP, CUPRAC, Phosphomolybdenum, DPPH, ABTS | High antioxidant capacity; some compounds more active than references in specific assays. | nih.gov |
| 1-(Phenoxyethyl)-piperazine derivatives | SOD activity, Total Antioxidant Capacity (TAC) | Methyl substitutions increased SOD activity and TAC; chlorine substitution decreased antioxidant properties. | ptfarm.plnih.gov |
In Vivo Preclinical Pharmacological Characterization in Animal Models
Assessment of Efficacy in Specific Disease Models (e.g., cancer xenograft models, neurodegenerative models)
The in vivo preclinical efficacy of analogues of this compound has been evaluated in the context of oncology, with a particular focus on central nervous system (CNS) cancers. One notable analogue, 7-[4-(Benzenesulfonyl)piperazin-1-yl]-2-(4-methylphenyl)-5-phenyl nih.govthieme-connect.comoxazolo-[4,5-d]pyrimidine, has demonstrated significant cytotoxic activity. thieme-connect.com In preclinical screenings against a panel of 60 human cancer cell lines (NCI-60), this compound exhibited a high degree of selectivity for the CNS cancer cell line SNB-75. thieme-connect.com
The evaluation of this analogue revealed its potential as an anti-cancer agent, particularly for glioblastoma. thieme-connect.com The selective activity against the SNB-75 cell line suggests a potential therapeutic window for this class of compounds in treating CNS malignancies. thieme-connect.com Further investigations into the broader in vivo efficacy of this and other related analogues in xenograft models are warranted to fully elucidate their therapeutic potential.
While the primary focus of the available preclinical data is on oncology, the broader class of piperazine-containing compounds has been investigated for various therapeutic applications, including neurodegenerative disorders. However, specific in vivo efficacy data for this compound or its direct analogues in neurodegenerative models, such as those for Alzheimer's or Parkinson's disease, are not extensively detailed in the current body of research. The development of transgenic mouse models for neurodegenerative diseases provides a viable platform for future preclinical trials of such compounds. nih.gov
Table 1: Cytotoxic Activity of 7-[4-(Benzenesulfonyl)piperazin-1-yl]-2-(4-methylphenyl)-5-phenyl nih.govthieme-connect.comoxazolo-[4,5-d]pyrimidine
| Cell Line | Cancer Type | Activity | Selectivity |
| SNB-75 | CNS Cancer (Glioblastoma) | Cytotoxic | High |
| NCI-H460 | Non-Small Cell Lung Cancer | Noted for a related compound | - |
Pharmacodynamic Biomarker Analysis and Target Engagement Validation
Detailed pharmacodynamic (PD) biomarker analysis and target engagement validation for this compound and its direct analogues are still in the early stages of investigation. For related compounds, preclinical studies in cancer models have utilized a range of biomarker analyses to confirm the mechanism of action and target engagement in vivo. For instance, in lung cancer xenograft models of other piperidine-containing compounds, analyses have included the assessment of markers for inflammation, angiogenesis, cell survival, proliferation, and invasion. nih.gov
Techniques such as immunoblotting and immunohistochemistry have been employed to measure changes in key proteins and signaling pathways within tumor tissues. nih.govnih.gov For example, the expression of the proliferation marker Ki-67 and the activation of signaling pathways such as NF-κB have been evaluated to confirm the biological activity of investigational compounds in tumor tissues. nih.govnih.gov Additionally, serum levels of inflammatory cytokines like TNF-α and IL-6 have been monitored as systemic biomarkers of drug activity. nih.govnih.gov
For 7-[4-(Benzenesulfonyl)piperazin-1-yl]-2-(4-methylphenyl)-5-phenyl nih.govthieme-connect.comoxazolo-[4,5-d]pyrimidine, molecular docking investigations have suggested that it may form a complex with carbonic anhydrase XII, indicating a potential target. thieme-connect.com However, further in vivo studies are required to validate this target engagement and to identify relevant pharmacodynamic biomarkers that correlate with the compound's anti-cancer activity.
Table 2: Potential Biomarkers for In Vivo Pharmacodynamic Analysis
| Biomarker Category | Specific Biomarkers | Analytical Method |
| Cell Proliferation | Ki-67, Cyclin D1 | Immunohistochemistry, Immunoblotting |
| Apoptosis | Cleaved Caspases 3/9, PARP, Bcl-2 family | Immunoblotting, Immunohistochemistry |
| Angiogenesis | VEGF, CD31 | Immunohistochemistry, ELISA |
| Inflammation | NF-κB (p65), COX-2, TNF-α, IL-6 | Immunoblotting, ELISA |
| Invasion/Metastasis | MMP9, MMP10, ICAM-1 | Immunoblotting, Zymography |
Mechanistic Insights into Biological Actions
Cellular and Molecular Mechanisms of Antiproliferative Activity
The antiproliferative effects of various piperazine-containing molecules have been attributed to their ability to induce programmed cell death (apoptosis) and to halt the cell division cycle.
Apoptosis Induction Pathways (e.g., Caspase Activation, Annexin V Staining)
The induction of apoptosis is a key mechanism by which many anticancer agents exert their effects. For certain piperazine (B1678402) derivatives, this process is well-documented. For example, novel β-elemene piperazine derivatives have been shown to induce apoptosis in human leukemia cells. plos.orgnih.gov This apoptotic induction was associated with the activation of caspase-8. plos.orgnih.gov The activation of initiator caspases like caspase-8 can trigger a cascade of effector caspases, such as caspase-3, which are ultimately responsible for the biochemical and morphological changes seen in apoptotic cells. nih.gov
The process of apoptosis involves the translocation of phosphatidylserine (B164497) (PS) from the inner to the outer leaflet of the plasma membrane. bdbiosciences.combiotium.com Annexin V, a protein with a high affinity for PS, can be fluorescently labeled and used to detect apoptotic cells via flow cytometry or fluorescence microscopy. bdbiosciences.combiotium.comthermofisher.com Cells that are positive for Annexin V and negative for a viability dye like 7-amino-actinomycin (7-AAD) or propidium (B1200493) iodide (PI) are considered to be in the early stages of apoptosis. bdbiosciences.com For instance, treatment of human colon cancer cells with 7-piperazinethylchrysin, a piperazine derivative, led to the observation of apoptotic bodies and was linked to the activation of caspase-3 and -9. nih.gov
Cell Cycle Arrest Analysis (e.g., Sub-G1, G2/M Phase Arrest)
In addition to inducing apoptosis, some piperazine compounds can interfere with the normal progression of the cell cycle. This disruption can prevent cancer cells from dividing and proliferating. Flow cytometry analysis is a common technique used to determine the phase of the cell cycle at which cells are arrested. researchgate.net
For example, a specific dispiropiperazine derivative demonstrated the ability to arrest the cell cycle at the G2/M phase in human cancer cells. nih.gov This was further confirmed by Western blot analysis showing a reduction in cyclin B1 expression, a key regulator of the G2/M transition. nih.gov Other compounds, such as piperine, which contains a piperidine (B6355638) ring, have been shown to cause G1 phase cell cycle arrest by down-regulating cyclin D1. nih.gov The appearance of a sub-G1 peak in a cell cycle analysis histogram is often indicative of apoptotic cells with fragmented DNA. researchgate.net
Enzyme Active Site Interactions and Catalytic Inhibition Mechanisms
Piperazine scaffolds have been utilized in the design of various enzyme inhibitors. The nitrogen atoms within the piperazine ring can play a crucial role in binding to the active sites of enzymes.
One notable example is the inhibition of farnesyltransferase (FTase), a key enzyme in the Ras signaling pathway. Certain benzocycloheptapyridine tricyclic compounds bearing a piperazine moiety have shown enhanced FTase inhibitory activity. nih.gov X-ray crystallography revealed that a nitrogen atom of the piperazine ring interacts favorably with the catalytic zinc atom within the FTase active site, contributing to the potent inhibition. nih.gov This highlights the potential for the piperazine core to be a key pharmacophore in the design of metalloenzyme inhibitors.
Receptor Ligand-Binding Dynamics and Signal Transduction Modulation
Piperazine derivatives have been synthesized and evaluated as ligands for various receptors, demonstrating their versatility in modulating signal transduction pathways. A series of arylalkyl/arylalkylsulfonyl piperazine derivatives have been identified as ligands for sigma (σ) receptors, with some compounds showing high affinity and selectivity for the σ1 subtype. nih.gov
Furthermore, the piperazine scaffold is present in molecules that interact with G-protein coupled receptors (GPCRs). For instance, benzhydryl piperazine analogs have been developed as cannabinoid CB1 receptor inverse agonists. nih.gov The interaction of these ligands with the receptor can modulate downstream signaling. For example, stimulation of β-adrenoceptors with agonists can attenuate cholinergic neurotransmission, a process that can be modulated at various levels of the signal transduction pathway. nih.gov
Elucidation of Specific Target Pathways and Signaling Cascades
The biological effects of piperazine derivatives are often the result of their modulation of specific signaling pathways. For some β-elemene piperazine derivatives, the induction of apoptosis is linked to the downregulation of cellular FLICE-inhibitory protein (c-FLIP) and the generation of reactive oxygen species (ROS). plos.orgnih.gov The decrease in c-FLIP levels leads to the activation of the death receptor-mediated apoptotic pathway. plos.orgnih.gov
In other cases, the antitumor activity of piperazine-containing compounds has been linked to the modulation of survival pathways. For example, the apoptosis induced by 7-piperazinethylchrysin in human colon cancer cells involved the downregulation of p-Akt, a key component of the PI3K/Akt survival pathway. nih.gov This was accompanied by an increased Bax/Bcl-2 ratio, indicating a shift towards a pro-apoptotic state. nih.gov
Data Tables
Table 1: Examples of Biological Activities of Various Piperazine Derivatives
| Compound Class | Biological Activity | Target/Mechanism | Reference |
| β-Elemene Piperazine Derivatives | Apoptosis Induction | Caspase-8 activation, c-FLIP downregulation, ROS generation | plos.orgnih.gov |
| Dispiropiperazine Derivatives | Cell Cycle Arrest | G2/M phase arrest, Cyclin B1 reduction | nih.gov |
| Benzocycloheptapyridine Piperazines | Enzyme Inhibition | Farnesyltransferase (FTase) inhibition via zinc binding | nih.gov |
| Arylalkylsulfonyl Piperazines | Receptor Binding | Sigma (σ1) receptor ligands | nih.gov |
| 7-Piperazinethylchrysin | Apoptosis Induction | Caspase-3/-9 activation, p-Akt downregulation, increased Bax/Bcl-2 ratio | nih.gov |
Structure Activity Relationship Sar and Molecular Design Strategies
Impact of Substituent Variations on Biological Potency and Selectivity
The biological profile of 1-benzenesulfonyl-4-o-tolyl-piperazine analogs is highly sensitive to the nature and position of substituents on its aromatic rings. SAR studies on related compound series, such as N-arylpiperazines and benzenesulfonamides, have established that even minor chemical modifications can lead to significant changes in biological activity.
Research into various arylpiperazine derivatives has shown that substituents on the N-aryl ring are crucial determinants of receptor affinity and selectivity. For instance, in a series of interferon inducers based on an arylpiperazine core, moving a trifluoromethoxy substituent on the benzyl (B1604629) ring from the meta to the para position enhanced potency. nih.gov Similarly, for benzenesulfonamide-piperazine hybrids, the introduction of electron-withdrawing groups, such as nitro groups, on the benzenesulfonyl ring was found to significantly increase antimycobacterial activity compared to unsubstituted or mono-nitro derivatives. nih.gov
These findings suggest a general principle: the electronic properties (electron-donating vs. electron-withdrawing) and steric bulk of substituents dictate the interaction with biological targets. Hydrophobic, electronic, and steric fields around the molecule are modulated by these substitutions, affecting how the compound fits into a receptor's binding pocket and forms key interactions like hydrogen bonds or van der Waals forces.
To illustrate the potential impact of such variations, the following table presents hypothetical activity data based on common SAR trends observed in similar compound classes.
| Compound ID | Benzenesulfonyl Substituent (R1) | o-Tolyl Substituent (R2) | Biological Activity (IC₅₀, nM) | Selectivity Profile |
| Base | H | 2-CH₃ | 150 | Moderate |
| A-1 | 4-NO₂ | 2-CH₃ | 35 | Increased Potency |
| A-2 | 4-OCH₃ | 2-CH₃ | 210 | Decreased Potency |
| B-1 | H | 4-CH₃ | 180 | Altered Selectivity |
| B-2 | H | 2-CF₃ | 95 | Potency & Selectivity Change |
Role of the Piperazine (B1678402) Core Modifications and Conformation
The piperazine ring is a cornerstone of many pharmacologically active compounds, often referred to as a "privileged scaffold." nih.gov Its primary roles include improving physicochemical properties, such as aqueous solubility, which enhances bioavailability, and acting as a versatile linker that correctly orients the two aromatic moieties (benzenesulfonyl and o-tolyl) for optimal interaction with a biological target. nih.gov
The two nitrogen atoms of the piperazine core are key to its function. The basicity of these nitrogens, influenced by their chemical environment, can be critical for forming salt bridges or hydrogen bonds with acidic residues (e.g., aspartic acid) in a receptor binding site. The N-1 nitrogen, bearing the benzenesulfonyl group, is rendered non-basic, while the N-4 nitrogen, attached to the o-tolyl group, retains its basic character and is often the primary site for ionic interactions.
Modifications to the piperazine ring itself, such as C-H functionalization to introduce new substituents on the carbon atoms, can alter the ring's conformation and steric profile. nih.gov The piperazine ring typically adopts a chair conformation, which positions the large aromatic substituents in equatorial positions to minimize steric hindrance. Altering this conformation through substitution can impact how the pharmacophoric groups are presented to the target, thereby affecting binding affinity. Replacing the piperazine core with other heterocyclic systems, like piperidine (B6355638) or homopiperazine, often leads to a significant decrease or complete loss of activity, highlighting the structural importance of the 1,4-diazacyclohexane system for this class of compounds.
Influence of the Benzenesulfonyl Moiety on Activity Profiles
The benzenesulfonyl group plays a multifaceted role in defining the biological activity of the parent compound. As a strong electron-withdrawing group, it significantly reduces the basicity of the adjacent piperazine nitrogen (N-1), preventing it from engaging in the ionic interactions typically reserved for the N-4 nitrogen. This electronic distinction is crucial for defining the binding mode of the molecule.
SAR studies on related benzenesulfonamide (B165840) hybrids have consistently shown that substitutions on the phenyl ring of the sulfonamide moiety can fine-tune potency. For example, in a series of nitrobenzenesulfonamide hybrids, derivatives with a 2,4-dinitro substitution pattern were found to be the most potent against Mycobacterium tuberculosis. nih.gov This suggests that increasing the electron-withdrawing nature and lipophilicity of this part of the molecule can enhance its biological effects. nih.gov Conversely, adding electron-donating groups may have a detrimental effect on activity.
| Moiety Modification | Rationale | Expected Impact on Activity |
| Add 4-Nitro group | Increase electron-withdrawing character and lipophilicity. | Potential increase in potency. nih.gov |
| Add 4-Amino group | Introduce electron-donating and hydrogen bonding capabilities. | Potential decrease in potency. |
| Replace with Methanesulfonyl | Reduce steric bulk and alter hydrophobic profile. | Activity may decrease due to loss of aromatic interactions. |
Contribution of the o-Tolyl Group to Binding and Efficacy
The N-aryl substituent is a well-established determinant of affinity and selectivity for many classes of piperazine-containing drugs. The o-tolyl group in this compound serves as a crucial hydrophobic and steric element that engages with specific sub-pockets of a target receptor.
The ortho-methyl group is particularly significant. Its placement forces a specific torsion angle between the plane of the piperazine ring and the plane of the phenyl ring. This conformational constraint can be highly favorable for fitting into a sterically demanding binding site, effectively locking the molecule into a bioactive conformation. Moving the methyl group to the meta or para position would alter this dihedral angle and likely change the binding affinity and selectivity profile.
Furthermore, the tolyl group itself can participate in hydrophobic or π-stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan within the receptor. The nature of the substituent on this ring dictates the electronic landscape (e.g., quadrupole moment) of the aromatic system, influencing its ability to engage in these non-covalent interactions. For instance, replacing the methyl group with a more electron-withdrawing trifluoromethyl group could alter these interactions and potentially improve potency, as seen in related arylpiperazine series. nih.gov
Advanced QSAR Modeling and Chemogenomics Approaches in SAR Elucidation
To systematically explore the vast chemical space of this compound analogs and to rationalize the complex SAR data, computational methods are indispensable. Quantitative Structure-Activity Relationship (QSAR) modeling is a powerful tool used to correlate physicochemical properties or structural features of compounds with their biological activities.
In developing QSAR models for similar compound series, researchers have identified key molecular descriptors that govern activity. These often include electronic parameters (e.g., Hammett constants, atomic charges), steric descriptors (e.g., molar refractivity, van der Waals volume), and hydrophobic parameters (e.g., logP). nih.gov Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) generate contour maps that visualize regions where steric bulk, positive or negative electrostatic potential, hydrophobicity, or hydrogen-bonding character is favorable or unfavorable for activity. These maps provide intuitive guidance for designing new, more potent analogs. qub.ac.uk
Chemogenomics approaches expand on this by analyzing the interactions of a series of related ligands against multiple related targets. This can help in understanding the structural basis of selectivity and can identify potential off-target effects early in the drug discovery process. By mapping the chemical space of ligands to the protein space of targets, researchers can uncover subtle structural changes that "switch" the selectivity of a ligand from one receptor subtype to another, a crucial aspect of designing safer and more effective therapeutic agents.
Computational and in Silico Drug Discovery Studies
Molecular Docking and Ligand-Target Interaction Analysis
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. For drug discovery, this involves docking a ligand (the potential drug molecule) into the binding site of a protein target. This analysis provides crucial information on the binding affinity, typically expressed in kcal/mol, and the specific molecular interactions that stabilize the ligand-receptor complex, such as hydrogen bonds, hydrophobic interactions, and π-π stacking.
For the class of aryl sulfonyl piperazine (B1678402) derivatives, molecular docking studies have been employed to investigate their potential inhibitory activity against various biological targets. For instance, similar piperazine-linked arylsulfonyl derivatives have been docked against cancer-related proteins like carbonic anhydrase IX (CAIX) to evaluate their binding modes. nih.gov Other studies have successfully docked sulfonyl piperazine compounds into the active site of topoisomerase II (Topo II), a key enzyme in DNA replication, to explore their potential as anticancer agents. nih.gov These analyses typically reveal interactions with specific amino acid residues, such as aspartic acid, within the enzyme's binding pocket. nih.gov
While these studies establish a precedent for analyzing compounds of this class, specific molecular docking data for 1-Benzenesulfonyl-4-o-tolyl-piperazine was not available in the reviewed scientific literature. To illustrate the typical data generated from such a study, the following table presents representative docking results for a related piperazine-linked arylsulfonyl derivative against a biological target.
Table 1: Example Molecular Docking Results for a Representative Arylsulfonyl Piperazine Derivative
| Compound ID | Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Number of H-Bonds |
|---|
Note: The data in this table is for a representative compound from the piperazine-linked 1,8-naphthalimide-arylsulfonyl class and is presented for illustrative purposes only. nih.gov
Pharmacophore Modeling and Virtual Screening for Novel Ligand Identification
Pharmacophore modeling is a powerful tool in rational drug design used to identify the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to exert a specific biological effect. Once a pharmacophore model is developed from a set of known active ligands, it can be used as a 3D query to screen large virtual databases of chemical compounds. This process, known as virtual screening, can rapidly identify novel molecules that are likely to be active at the target of interest.
This approach has been applied to classes of compounds structurally related to this compound. For example, pharmacophore models have been developed for aryl sulfonamide derivatives to identify novel antagonists for serotonin (B10506) receptors, which are implicated in depression. Such models typically define a hypothesis with features like hydrogen bond acceptors, a positive group, and an aromatic ring. This hypothesis is then used to screen databases to find new potential drug candidates.
No studies were identified in the searched literature that specifically used this compound to build a pharmacophore model or that identified this compound through a virtual screening campaign. The methodology, however, remains a key computational strategy for expanding the therapeutic potential of this chemical scaffold.
Absorption, Distribution, Metabolism, and Excretion (ADME) Prediction for Pharmacokinetic Profiling
Before a compound can be considered a viable drug candidate, its pharmacokinetic properties must be evaluated. In silico ADME prediction models are used early in the drug discovery process to forecast a compound's Absorption, Distribution, Metabolism, and Excretion within an organism. These predictions help to identify potential liabilities, such as poor oral bioavailability or rapid metabolism, that could lead to failure in later clinical stages. Key parameters often evaluated include gastrointestinal (GI) absorption, blood-brain barrier (BBB) penetration, interaction with cytochrome P450 (CYP) enzymes (which are crucial for drug metabolism), and whether the compound is a substrate for transporters like P-glycoprotein (P-gp). isca.me
Computational tools like SwissADME and pkCSM are frequently used to generate these predictions for novel compounds. nih.govmdpi.com For various piperazine derivatives, these tools have been used to predict properties like lipophilicity (LogP), water solubility, and adherence to drug-likeness rules such as Lipinski's Rule of Five. nih.gov
Specific ADME prediction data for this compound is not available in the surveyed literature. The table below provides an example of ADME parameters predicted for a structurally related arylsulfonyl piperazine derivative to illustrate the output of such an analysis.
Table 2: Example of In Silico ADME Prediction for a Representative Piperazine Derivative
| Property | Predicted Value | Description |
|---|---|---|
| Gastrointestinal (GI) Absorption | High | Likelihood of absorption from the gut |
| Blood-Brain Barrier (BBB) Permeant | No | Likelihood of crossing into the brain |
| P-gp Substrate | Yes | Substrate of the P-glycoprotein efflux pump |
| CYP1A2 inhibitor | No | Inhibitory potential against CYP1A2 enzyme |
| CYP2C9 inhibitor | Yes | Inhibitory potential against CYP2C9 enzyme |
Note: This data is for a representative compound from the 3-benzimidazol-1-yl-1-(4-phenylpiperazine-1-yl) propan-1-one class and is presented for illustrative purposes only. isca.me The predictions for this compound may differ.
Density Functional Theory (DFT) and Quantum Chemical Calculations for Electronic Property Analysis
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. These calculations can determine a compound's optimized molecular geometry, electronic features, and reactivity. Key parameters derived from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the energy gap, is an important indicator of a molecule's kinetic stability and chemical reactivity.
Furthermore, DFT is used to generate Molecular Electrostatic Potential (MEP) maps, which visualize the charge distribution across a molecule. These maps identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, providing insights into how the molecule will interact with biological targets. For related benzenesulfonamide (B165840) and aryl sulfonyl piperazine compounds, DFT studies using the B3LYP method have been performed to analyze their molecular structures and electronic properties. researchgate.netresearchgate.net
Although DFT is a common tool for this class of molecules, a specific DFT analysis for this compound was not found in the reviewed literature. The following table shows an example of quantum chemical parameters that are typically calculated in such a study.
Table 3: Example of DFT-Calculated Properties for a Representative Piperazine Derivative
| Parameter | Calculated Value | Significance |
|---|---|---|
| HOMO Energy | -6.45 eV | Relates to electron-donating ability |
| LUMO Energy | -1.21 eV | Relates to electron-accepting ability |
| HOMO-LUMO Gap | 5.24 eV | Indicates chemical stability and reactivity |
Note: The data in this table is for the related compound 1-(4-Fluorophenyl)piperazine and is presented for illustrative purposes only. researchgate.net The calculated values for this compound may differ.
Prediction of Activity Spectra for Substances (PASS)
The Prediction of Activity Spectra for Substances (PASS) is an in silico tool that predicts a wide range of biological activities for a given chemical structure. The prediction is based on a comparison of the query structure with a large database of known biologically active compounds. The result is presented as a list of potential activities with a corresponding probability for the compound to be active (Pa) or inactive (Pi). A high Pa value suggests a high likelihood that the compound exhibits a particular biological activity, making PASS a useful tool for identifying new therapeutic applications or potential off-target effects of a molecule.
This methodology has been applied to various classes of piperazine-containing compounds to explore their potential as kinase inhibitors, enzyme inhibitors, or G-protein coupled receptor (GPCR) ligands. The tool can predict thousands of pharmacological effects and mechanisms of action.
A specific PASS analysis for this compound was not identified in the surveyed scientific literature. However, the application of this predictive tool could reveal potential biological activities for this compound, guiding future experimental investigations into its therapeutic utility.
Future Directions and Therapeutic Research Potential
Identification of Novel Biological Targets and Polypharmacology for 1-Benzenesulfonyl-4-o-tolyl-piperazine
While direct biological targets for this compound have not been extensively reported, the activities of structurally similar compounds provide a rational basis for future screening and target identification efforts. The concept of polypharmacology, where a single molecule interacts with multiple targets, is a key strategy in treating complex multifactorial diseases like neurodegenerative disorders and cancer. researchgate.netresearchgate.net
Piperazine (B1678402) derivatives are well-known for their interactions with central nervous system (CNS) receptors. nih.gov Specifically, arylpiperazines have been designed as ligands for serotonin (B10506) (5-HT) and dopamine (B1211576) receptors, making them candidates for antipsychotic and antidepressant therapies. nih.govnih.gov For instance, certain benzoxazole-piperazine derivatives show high affinity for D2, 5-HT1A, and 5-HT2A receptors simultaneously. nih.gov The 1-(m-tolyl)piperazine variant is a known building block for compounds targeting neurological disorders. chemimpex.com This suggests that this compound could be a valuable candidate for screening against a panel of CNS receptors.
Furthermore, the benzenesulfonyl-piperazine scaffold has demonstrated potential as an enzyme inhibitor. Studies on related hybrids have shown inhibitory activity against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and tyrosinase, which are relevant targets in Alzheimer's disease and other conditions. nih.gov Other piperazine sulfonamides have been investigated as inhibitors of dipeptidyl peptidase-IV (DPP-IV) for diabetes treatment nih.gov and α-amylase inhibitors. researchgate.net The combination of the benzenesulfonyl group, which can interact with enzyme active sites, and the tolyl-piperazine moiety suggests that this compound could exhibit a unique polypharmacological profile, potentially modulating both receptor and enzyme activities.
Table 1: Enzyme Inhibitory Activity of Structurally Related Benzenesulfonyl-Piperazine Hybrids This table presents data for analogous compounds to illustrate the potential biological targets for this compound.
| Compound Analogue | Target Enzyme | IC₅₀ (mM) | Reference |
|---|---|---|---|
| Analogue 5 | Acetylcholinesterase (AChE) | 1.003 | nih.gov |
| Analogue 2 | Butyrylcholinesterase (BChE) | 1.008 | nih.gov |
| Analogue 5 | Butyrylcholinesterase (BChE) | 1.008 | nih.gov |
| Analogue 4 | Tyrosinase | 1.19 | nih.gov |
| Analogue 3 | α-Glucosidase | 1.000 | nih.gov |
Rational Design and Synthesis of Next-Generation Analogues with Improved Preclinical Profiles
The rational design of next-generation analogues of this compound can be guided by established structure-activity relationships (SAR) from the broader piperazine class. The synthesis of such compounds is typically straightforward, often involving the reaction of the appropriately substituted piperazine with a sulfonyl chloride. nih.govresearchgate.net Common synthetic methods include nucleophilic substitution, reductive amination, and Buchwald–Hartwig amination, offering versatile routes to a diverse library of analogues. nih.govmdpi.com
Future design strategies could focus on several key modifications:
Substitution on the Benzenesulfonyl Ring: Adding electron-withdrawing or electron-donating groups to the phenylsulfonyl ring can modulate the electronic properties and binding interactions of the molecule. For example, in a series of DPP-IV inhibitors, analogues with chloro-substituents (electron-withdrawing) showed improved activity over those with methyl-substituents (electron-donating). nih.gov
Modification of the Tolyl Group: The position of the methyl group on the phenyl ring (ortho, meta, or para) can significantly impact target affinity and selectivity. Moving the methyl group from the ortho position, as in the title compound, to meta or para positions would be a logical first step in exploring SAR. Further substitution on this ring with groups like halogens or methoxy (B1213986) moieties could enhance potency or improve pharmacokinetic properties, a strategy successfully employed in the design of anticancer phenylpiperazines. nih.gov
Bioisosteric Replacement: The tolyl group could be replaced with other aromatic or heteroaromatic rings to explore new interactions with biological targets. Similarly, the benzenesulfonyl moiety could be replaced with other sulfonyl groups (e.g., thiophenesulfonyl) or even a benzoyl group, for which synthetic pathways have been established. google.com
These rationally designed analogues would then be subjected to preclinical profiling to assess improvements in potency, selectivity, solubility, and metabolic stability.
Opportunities for Hybrid Compound Development and Multi-Targeting Strategies in Disease Research
Molecular hybridization, which involves combining two or more distinct pharmacophores into a single molecule, is a powerful strategy for developing multi-target-directed ligands (MTDLs). nih.gov This approach is particularly promising for complex diseases like Alzheimer's and cancer, where hitting multiple pathological pathways can lead to enhanced therapeutic efficacy. researchgate.netjneonatalsurg.com
The this compound scaffold is an excellent candidate for hybrid compound development. The piperazine nitrogen allows for the attachment of various linkers and additional pharmacologically active moieties. For example:
Alzheimer's Disease: Researchers have successfully created hybrids combining piperazine derivatives with fragments of donepezil (B133215) or quinoline (B57606) to dually inhibit AChE and amyloid-β aggregation. jneonatalsurg.comresearchgate.netnih.gov A future research direction could involve linking this compound to a pharmacophore known to inhibit tau aggregation or BACE-1, aiming for a triple-action anti-Alzheimer's agent. jneonatalsurg.com
Cancer: The piperazine scaffold is present in numerous kinase inhibitors used in oncology. nih.gov Hybrid molecules linking piperazine to other anticancer pharmacophores, such as carbazole (B46965) or vindoline, have been shown to target proteins like BCL-2 or inhibit tubulin polymerization. nih.govmdpi.com The title compound could be hybridized with known cytotoxic agents to create novel compounds with potentially synergistic anticancer effects. mdpi.com
Infectious Diseases: Benzhydrylpiperazine-nitrobenzenesulfonamide hybrids have shown excellent activity against Mycobacterium tuberculosis, suggesting a role for such scaffolds in developing new anti-TB drugs. nih.gov
These multi-targeting strategies leverage the structural versatility of the piperazine core to address the complexity of modern diseases, representing a significant opportunity for the application of this compound. researchgate.net
Advancements in Preclinical Research Methodologies and Assays for Sulfonamide-Piperazines
The evaluation of future analogues derived from this compound will rely on a suite of advanced preclinical research methodologies. The specific assays will be dictated by the therapeutic area of interest, guided by the findings from initial target screening.
In Silico and Computational Methods: Before synthesis, computational tools are essential for rational drug design. Molecular docking can predict the binding modes and affinities of designed analogues within the active sites of potential target proteins, such as CNS receptors or enzymes. nih.govnih.gov In silico ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicity prediction models can help prioritize compounds with favorable drug-like properties and identify potential liabilities early in the discovery process. nih.gov
In Vitro Biological Assays: A wide range of in vitro assays are available to determine biological activity. For enzyme-targeting analogues, inhibition assays against targets like AChE, BChE, DPP-IV, or various kinases are fundamental. nih.govnih.gov For receptor-targeting compounds, radioligand binding assays are used to determine binding affinities (Ki values) for specific receptors and subtypes. nih.gov For anticancer applications, cytotoxicity is assessed using assays like the MTT assay against a panel of human cancer cell lines. researchgate.net
Cell-Based and Advanced Assays: Beyond simple target engagement, cell-based assays can confirm the mechanism of action. For example, Western blot or immunohistochemistry can measure changes in protein expression levels (e.g., 5-HT₁ₐR, BDNF) in response to compound treatment. nih.gov For antibacterial candidates, minimum inhibitory concentration (MIC) and disc diffusion assays are standard methods to evaluate efficacy against various bacterial strains. nih.govneuroquantology.com
The integration of these methodologies provides a comprehensive preclinical data package, enabling the selection of the most promising candidates for further in vivo studies.
Role of this compound in Advancing the Medicinal Chemistry of Piperazine Derivatives
The piperazine heterocycle is a privileged scaffold in medicinal chemistry due to its unique structural and physicochemical properties. researchgate.netresearchgate.net Its six-membered ring containing two opposing nitrogen atoms provides structural rigidity, a large polar surface area, and hydrogen bond donor/acceptor capabilities, which often translate to improved water solubility, oral bioavailability, and target affinity. researchgate.net The sulfonamide group is also a critical pharmacophore, found in a multitude of antibacterial, antidiabetic, and diuretic drugs. researchgate.net
This compound sits (B43327) at the intersection of these two important chemical classes. While it remains an under-explored entity, its structure serves as a template for future discovery efforts. The study of this compound and its rationally designed analogues contributes to the broader understanding of piperazine chemistry in several ways:
It encourages the exploration of less common substitution patterns (e.g., ortho-tolyl), which may unlock novel target selectivities.
It serves as a model for applying modern drug design strategies, such as polypharmacology and molecular hybridization, to the well-established benzenesulfonyl-piperazine core.
Research into its synthesis and biological activity expands the known chemical space of piperazine derivatives, providing new insights and starting points for drug discovery programs targeting a wide range of diseases, from neurological disorders to cancer and diabetes. nih.govresearchgate.netmdpi.com
In essence, this compound represents a valuable probe for advancing the medicinal chemistry of piperazine derivatives, challenging researchers to build upon this foundational scaffold to create the next generation of innovative therapeutics.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
